molecular formula C25H42N8O7 B13825485 H-DL-Val-Leu-Arg-pNA.CH3CO2H

H-DL-Val-Leu-Arg-pNA.CH3CO2H

Cat. No.: B13825485
M. Wt: 566.7 g/mol
InChI Key: MBSRKKXVZCDQSH-PCNXCSAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Val-Leu-Arg-pNA.CH3CO2H, also known as DL-Valyl-Leucyl-Arginyl-p-nitroanilide acetate salt, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteolytic enzymes, particularly those involved in fibrinolysis and other proteolytic processes. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its chromogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Val-Leu-Arg-pNA.CH3CO2H involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of large-scale HPLC systems ensures the purification of the peptide to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

H-DL-Val-Leu-Arg-pNA.CH3CO2H primarily undergoes enzymatic hydrolysis reactions. The peptide bond between Arginine and p-nitroaniline is cleaved by specific proteolytic enzymes, releasing p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

    Enzymes: Proteolytic enzymes such as trypsin, thrombin, and kallikrein.

    Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).

    Temperature: Reactions are typically conducted at 37°C to mimic physiological conditions.

Major Products

The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm, allowing for quantitative measurement .

Scientific Research Applications

H-DL-Val-Leu-Arg-pNA.CH3CO2H is widely used in scientific research due to its versatility as a chromogenic substrate. Some of its applications include:

Mechanism of Action

The mechanism of action of H-DL-Val-Leu-Arg-pNA.CH3CO2H involves its cleavage by specific proteolytic enzymes. The peptide bond between Arginine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which recognizes the peptide sequence and catalyzes the hydrolysis. The released p-nitroaniline can be quantitatively measured due to its chromogenic properties, providing a direct measure of enzyme activity .

Comparison with Similar Compounds

H-DL-Val-Leu-Arg-pNA.CH3CO2H can be compared with other chromogenic peptide substrates such as:

    H-D-Val-Leu-Lys-pNA dihydrochloride: Similar in structure but contains Lysine instead of Arginine.

    H-D-Ile-Pro-Arg-pNA dihydrochloride: Contains Isoleucine and Proline in the peptide sequence.

    H-D-Leu-Pro-pNA: A simpler peptide substrate with only two amino acids.

The uniqueness of this compound lies in its specific sequence, which makes it a suitable substrate for certain proteolytic enzymes, providing high sensitivity and specificity in enzymatic assays .

Properties

Molecular Formula

C25H42N8O7

Molecular Weight

566.7 g/mol

IUPAC Name

acetic acid;(2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19?;/m0./s1

InChI Key

MBSRKKXVZCDQSH-PCNXCSAASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O

Origin of Product

United States

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